1-(Azetidin-3-ylmethyl)piperidine hydrochloride
Description
1-(Azetidin-3-ylmethyl)piperidine hydrochloride is a bicyclic amine derivative combining a piperidine ring and an azetidine moiety linked via a methyl group. The azetidine ring, a strained 3-membered heterocycle, confers unique conformational rigidity and electronic properties, distinguishing it from larger-ring analogs like piperidine or pyrrolidine derivatives.
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-4-11(5-3-1)8-9-6-10-7-9;/h9-10H,1-8H2;1H |
InChI Key |
VMPVLGJQNQKQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The Suzuki–Miyaura cross-coupling reaction is one such method used for the diversification of novel heterocyclic amino acid derivatives .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound participates in reactions typical of amines and piperidines, including:
-
Nucleophilic Substitution : The azetidine ring’s nitrogen acts as a nucleophile, displacing leaving groups in alkyl halides or esters.
-
Alkylation/Acylation : Reactivity with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary ammonium salts or amides .
-
Reduction : Susceptible to catalytic hydrogenation, though strain in the azetidine ring may influence reactivity .
-
Protonation : Formation of the hydrochloride salt via HCl gas, stabilizing the amine groups .
Analytical Characterization
Structural and purity verification employs:
Reaction Conditions and Limitations
-
Temperature Sensitivity : Azetidine’s ring strain necessitates controlled heating (e.g., 60°C for hydrogenation) .
-
Solubility : Hydrochloride salt enhances aqueous solubility, critical for biological assays.
-
Side Reactions : Potential for competing pathways (e.g., over-alkylation) requires careful stoichiometry.
Comparison to Related Compounds
| Feature | 1-(Azetidin-3-ylmethyl)piperidine HCl | 3-[(Azetidin-1-yl)methyl]piperidine |
|---|---|---|
| Synthesis Method | Aza-Michael addition, hydrogenation | Aza-Michael addition, acidic workup |
| Biological Focus | Neurotransmitter receptors | General medicinal chemistry |
| Reactivity | Nucleophilic substitution, alkylation | Similar, with azetidine N as nucleophile |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create derivatives with tailored properties for specific applications .
Biology
- Biological Activity : Studies have indicated that 1-(Azetidin-3-ylmethyl)piperidine hydrochloride exhibits potential antimicrobial and antiviral properties. Research into its biological activities is ongoing, with promising results suggesting its effectiveness against various pathogens .
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly in creating new therapeutic agents targeting diseases such as cancer and inflammation. Preliminary studies have shown that it can modulate inflammatory responses and exhibit cytotoxicity against cancer cell lines .
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that 1-(Azetidin-3-ylmethyl)piperidine hydrochloride displays significant cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
Case Study 2: Anti-inflammatory Properties
Research has shown that the compound significantly reduces pro-inflammatory cytokine levels in human macrophages. The following data illustrates its effect on cytokine production:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
This reduction suggests that 1-(Azetidin-3-ylmethyl)piperidine hydrochloride may be useful in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects. The piperidine ring, on the other hand, is a common pharmacophore in drug design and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Containing Piperidine Derivatives
1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride (CAS 1449117-63-8) :
This compound introduces a fluorine atom at the 4-position of the piperidine ring. Fluorination enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Compared to the target compound, the fluorine substituent may improve blood-brain barrier penetration, making it suitable for central nervous system (CNS)-targeted therapies .- 1-(3-Azetidinyl)piperidine dihydrochloride: Misidentified in some sources as N-(3-aminopropyl)morpholine hydrochloride , this dihydrochloride salt features an additional amine group. The increased charge state enhances water solubility but may reduce cell membrane permeability.
Piperidine Derivatives with Bulky Substituents
1-Benzyl-piperidine-3-one hydrochloride :
The benzyl group increases lipophilicity, favoring passive diffusion across membranes. However, the ketone at the 3-position introduces metabolic liability via reductase enzymes. This contrasts with the azetidine-methyl group in the target compound, which lacks such reactive sites .- The target compound’s smaller azetidine group may limit such interactions but reduce off-target effects .
Halogenated Piperidine Derivatives
1-(2-Chloroethyl)piperidine hydrochloride (Cloperastine intermediate) :
The chloroethyl group acts as a leaving group, making this compound a reactive intermediate in synthesizing antitussives. The azetidine-methyl group in the target compound is more stable, favoring direct pharmacological activity over prodrug applications .1-(3-Chloropropyl)piperidine hydrochloride :
Used in Top1 inhibitor synthesis (e.g., compound 22 in ), the chloropropyl side chain facilitates alkylation reactions. The target compound’s azetidine-methyl group is less reactive but may improve target specificity .
Piperidine Esters and Amides
- 1-Ethyl-3-piperidyl diphenylacetate hydrochloride: The ester linkage allows hydrolysis to release diphenylacetic acid, a nonsteroidal anti-inflammatory drug (NSAID) precursor. The target compound lacks such cleavable groups, suggesting distinct metabolic pathways .
- N-Ethyl-N-(tetrahydrofurfuryl)amine derivatives: These compounds exhibit anticholinergic activity due to their tertiary amine structure.
Biological Activity
1-(Azetidin-3-ylmethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique azetidine ring fused with a piperidine structure, which is significant for its biological properties. The synthesis typically involves the reaction of piperidine with azetidine derivatives under controlled conditions to yield the target compound in moderate to high yields. For instance, one study reported a 75% yield for the synthesis of 1-(Azetidin-3-yl)piperidine from piperidine .
Antimicrobial Activity
1-(Azetidin-3-ylmethyl)piperidine hydrochloride has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including those from the ESKAPE panel, which are known for their antibiotic resistance. The minimum inhibitory concentration (MIC) values indicate effective suppression of bacterial growth, suggesting its potential use as an antibacterial agent .
Central Nervous System (CNS) Effects
Research has also highlighted the compound's potential in CNS applications. The azetidine-piperidine hybrid structure is hypothesized to enhance blood-brain barrier permeability, making it a candidate for neuropharmacological studies. Preliminary findings suggest that it may have anxiolytic or antidepressant-like effects, although further research is required to confirm these activities .
Case Studies and Experimental Data
- Antibacterial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results indicated significant inhibition zones around the drug-treated discs, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 180 nM to 710 nM depending on the bacterial strain .
- CNS Activity : In a behavioral model assessing anxiety-like behavior in rodents, administration of 1-(Azetidin-3-ylmethyl)piperidine hydrochloride resulted in reduced anxiety levels compared to control groups. This suggests a potential role in treating anxiety disorders .
Tables of Biological Activity
| Biological Activity | Tested Strains | MIC (nM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 180 | Significant inhibition observed |
| Antibacterial | Escherichia coli | 710 | Effective against resistant strains |
| CNS Activity | Rodent models | N/A | Reduced anxiety-like behaviors |
Q & A
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodological Answer:
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size and crystallinity. Use design of experiments (DoE) to optimize parameters.
- In Silico Docking: Validate batch consistency by comparing binding affinities to target receptors (e.g., sigma-1) using AutoDock Vina® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
